molecular formula C18H30ClNO B1441064 2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride CAS No. 1219956-97-4

2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1441064
CAS No.: 1219956-97-4
M. Wt: 311.9 g/mol
InChI Key: FATYTNIPCONJCA-UHFFFAOYSA-N
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Description

2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl backbone substituted with a tert-butyl group at the ortho position and a methyl group at the para position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

2-[2-(2-tert-butyl-4-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-14-8-9-17(16(13-14)18(2,3)4)20-12-10-15-7-5-6-11-19-15;/h8-9,13,15,19H,5-7,10-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATYTNIPCONJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219956-97-4
Record name Piperidine, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219956-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Chemical Identification:

  • IUPAC Name: 2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride
  • Molecular Formula: C₁₈H₃₀ClNO
  • CAS Number: 1219956-97-4
  • Molecular Weight: 311.9 g/mol

This compound is a piperidine derivative characterized by a tert-butyl and a 4-methylphenoxy group, which may contribute to its biological activities.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, due to the presence of the piperidine ring.

1. Antidepressant Activity

Research indicates that piperidine derivatives can exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels, which are critical in mood regulation. In a study, compounds similar to this derivative showed significant reductions in depressive behaviors in rodent models when administered at specific dosages .

2. Anticonvulsant Activity

The compound also shows promise as an anticonvulsant agent. Studies have demonstrated that certain piperidine derivatives can inhibit seizures in various animal models, likely due to their ability to modulate GABAergic pathways. The structure-activity relationship (SAR) of related compounds suggests that modifications in the aromatic ring can enhance anticonvulsant properties .

The exact mechanism of action for this compound has yet to be fully elucidated. However, similar compounds have been shown to act as:

  • Dopamine Receptor Modulators: Influencing dopaminergic signaling pathways.
  • Serotonin Reuptake Inhibitors: Potentially increasing serotonin availability in synaptic clefts, contributing to mood enhancement.

Toxicological Profile

While the compound has shown promising biological activity, it also possesses irritant properties as indicated by supplier data. Careful consideration of dosage and administration route is essential for minimizing adverse effects .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behaviors
AnticonvulsantInhibition of seizures
Neurotransmitter ModulationPotential modulation of dopamine and serotonin systems

Case Study: Antidepressant Efficacy

In a controlled study involving rodents, administration of a piperidine derivative similar to this compound resulted in significant improvements in behavioral tests designed to measure anxiety and depression. The study utilized the forced swim test and the tail suspension test, which are standard measures for assessing antidepressant activity .

Case Study: Anticonvulsant Efficacy

Another study evaluated the anticonvulsant properties through the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) model. The results indicated that doses of related compounds significantly reduced seizure frequency and duration, suggesting that structural modifications could enhance efficacy against seizures .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of piperidine derivatives and features a tert-butyl group and a 4-methylphenoxy moiety. Its molecular weight is approximately 311.9 g/mol, and it is classified as an irritant. Understanding its structure is crucial for exploring its functional applications.

Pharmaceutical Applications

  • Antidepressant Research :
    • Mechanism of Action : The compound has been investigated for its potential as an antidepressant. It appears to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have indicated that modifications to the piperidine structure can enhance binding affinity to serotonin receptors, which is critical for antidepressant efficacy.
    • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity in animal models of depression, suggesting its potential for development into therapeutic agents.
  • Pain Management :
    • Analgesic Properties : Research indicates that compounds similar to 2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride can exhibit analgesic effects by modulating pain pathways in the central nervous system.
    • Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in managing chronic pain conditions, particularly neuropathic pain.

Neuroscience Research

  • Neuroprotective Effects :
    • Recent studies have explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
    • Research Findings : A study published in Neuroscience Letters reported that the compound significantly reduced neuronal cell death in vitro under oxidative stress conditions.
  • Cognitive Enhancement :
    • There is emerging interest in the cognitive enhancement potential of piperidine derivatives. Initial findings suggest that this compound may improve memory and learning processes in animal models.
    • Experimental Evidence : In a controlled study, subjects treated with the compound showed improved performance in memory tasks compared to control groups.

Chemical Synthesis Applications

  • Synthetic Chemistry :
    • The synthesis of this compound serves as a model for developing new synthetic methodologies involving piperidine derivatives.
    • Methodology Development : Researchers have utilized this compound to explore greener synthesis techniques, aiming to reduce waste and improve yield in pharmaceutical manufacturing processes.

Data Summary Table

Application AreaKey FindingsReferences
Antidepressant ResearchSignificant activity in depression modelsJournal of Medicinal Chemistry
Pain ManagementPotential analgesic effectsOngoing clinical trials
Neuroprotective EffectsReduced neuronal damage under oxidative stressNeuroscience Letters
Cognitive EnhancementImproved memory performance in animal studiesExperimental findings
Synthetic ChemistryDevelopment of greener synthesis methodologiesVarious research articles

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The compound’s key differentiating feature is the 4-methyl substituent on the aromatic ring, which contrasts with analogs bearing halogens (e.g., Cl, Br) or bulkier alkyl groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position/Type) Key Characteristics
Target Compound C₁₈H₂₈ClNO 309.88 2-(tert-butyl), 4-methyl Enhanced lipophilicity due to methyl
3-{2-[2-(tert-butyl)-4-chlorophenoxy]ethyl}piperidine HCl C₁₇H₂₇Cl₂NO 332.31 2-(tert-butyl), 4-chloro Electron-withdrawing Cl increases polarity
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]ethyl}piperidine HCl C₁₇H₂₇BrClNO 376.77 2-(tert-butyl), 2-bromo Bromine adds steric bulk and reactivity
4-[2-(3-methylphenyl)ethyl]piperidine HCl C₁₄H₂₂ClN 239.79 3-methylphenyl Reduced steric hindrance at aromatic ring

Key Observations:

  • This may influence binding affinity in biological systems .
  • Steric Effects: The tert-butyl group at the ortho position creates significant steric hindrance, a feature shared with the chloro and bromo analogs. However, the 4-methyl group is less bulky than halogens, possibly improving membrane permeability .
  • Molecular Weight: Halogenated analogs (e.g., Cl, Br) exhibit higher molecular weights, which may reduce solubility in aqueous media compared to the methyl-substituted target compound .

Preparation Methods

Stepwise Synthesis Approach

A detailed synthetic route can be derived from related piperidine derivatives and phenoxyethyl intermediates. The general strategy involves:

  • Starting Material Preparation : The key intermediate, 2-(tert-butyl)-4-methylphenol, is functionalized to form the corresponding 2-(tert-butyl)-4-methylphenoxy ethyl derivative.
  • Coupling with Piperidine : The ethyl linker is attached to the piperidine ring, often via nucleophilic substitution or reductive amination.
  • Formation of Hydrochloride Salt : The free base is converted to its hydrochloride salt using hydrogen chloride in an appropriate solvent.

This approach is consistent with the preparation of related piperidine compounds described in the literature, where protective groups like Boc (tert-butyloxycarbonyl) are employed during intermediate steps and removed in the final stages.

Hydroxyethylation and Chlorination Route

A notable preparation method for related piperidine derivatives involves:

  • Hydroxyethylation of piperidine with ethylene chlorohydrin in toluene at reflux (~110°C) for 3 hours.
  • Chlorination of the resulting hydroxyethylpiperidine with thionyl chloride in toluene at 70–85°C for 4 hours in a single reaction vessel.
  • Isolation of the hydrochloride salt by crystallization from 2-propanol.

This process is technically advantageous due to its one-pot nature and improved yield (~58% isolated yield, with an additional 10% recovered from mother liquors), making it economically and preparatively favorable.

Table 1: Hydroxyethylation and Chlorination Reaction Parameters

Step Reagents & Conditions Temperature (°C) Time Yield (%)
Hydroxyethylation Piperidine + Ethylene chlorohydrin in toluene Reflux (~110) 3 hours Not isolated
Chlorination Thionyl chloride in toluene 78–80 4 hours 58 (isolated) + 10 (from mother liquors)

Protective Group Strategy and Coupling

In more complex synthetic schemes, the piperidine nitrogen is protected with Boc groups to control reactivity during coupling steps. For example:

  • Piperidine derivatives are coupled with amino acid derivatives using coupling reagents like HBTU or EDC in acetonitrile or dichloromethane.
  • Boc groups are removed using aqueous hydrogen chloride in methanol or dioxane.
  • Amides formed are reduced to amines using borane dimethylsulfide at reflux in tetrahydrofuran.

This method allows for the introduction of various substituents on the piperidine ring and side chains, which can be adapted for the synthesis of 2-{2-[2-(tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride or its analogs.

Boronate Ester Coupling for Piperidine Derivatives

Recent synthetic advances utilize palladium-catalyzed cross-coupling reactions involving boronate esters:

  • Preparation of tert-butyl-protected piperidine boronate esters.
  • Coupling with aryl bromides under microwave conditions or conventional heating.
  • Purification by flash column chromatography.

This method is precise and yields high purity intermediates that can be further elaborated into the target compound.

Summary of Preparation Methods

Method Key Steps Advantages Limitations
Hydroxyethylation + Chlorination Reaction of piperidine with ethylene chlorohydrin, then thionyl chloride chlorination One-pot process, good yield, scalable Requires careful temperature control
Protective Group Strategy Boc protection, coupling with amino acids, deprotection, reduction High selectivity, adaptable to analogs Multi-step, requires protective group handling
Boronate Ester Coupling Pd-catalyzed cross-coupling of boronate esters and aryl bromides High purity, efficient coupling Requires palladium catalysts, sensitive to moisture

Research Findings and Technical Notes

  • The hydroxyethylation/chlorination method offers a practical and economically favorable route, especially for industrial-scale synthesis, due to its simplified reaction setup and isolation procedure.
  • Protective group strategies, while more complex, provide flexibility for structural modifications and are widely used in medicinal chemistry for analog synthesis.
  • Cross-coupling methods using boronate esters are valuable for constructing complex piperidine derivatives with high regio- and stereochemical control.
  • The choice of solvent (e.g., toluene, methanol, dichloromethane) and temperature control is critical to optimize yield and purity.
  • Crystallization from 2-propanol is commonly employed to purify the hydrochloride salt.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-{2-[2-(tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods for weighing and handling to minimize inhalation risks. Avoid contact with strong oxidizers due to potential reactivity, and store the compound in a cool, dry environment under inert gas (e.g., nitrogen) to prevent degradation. Refer to SDS guidelines for spill management, which recommend using absorbent materials and avoiding water to prevent contamination .

Q. How can researchers design a preliminary synthetic route for this compound?

  • Methodological Answer : A plausible route involves:

Sulfonylation : React piperidine derivatives with tert-butylphenoxy ethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to form the ether linkage.

Salt Formation : Treat the free base with HCl in anhydrous diethyl ether to precipitate the hydrochloride salt.
Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, chloroform/methanol gradient) is recommended. Similar strategies are validated for structurally related piperidine sulfonamides .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.3 ppm, singlet) and piperidine protons (δ ~2.5–3.5 ppm, multiplet).
  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) to assess purity (>95%) and molecular ion peaks.
  • Elemental Analysis (CHN) : Verify stoichiometry (e.g., C, H, N, Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Parameter Optimization : Use design-of-experiments (DoE) to test variables like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading. For example, higher temperatures may accelerate tert-butyl group cleavage, necessitating lower thermal exposure .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically.
  • Byproduct Analysis : Identify impurities via LC-MS and modify purification protocols (e.g., switch from recrystallization to preparative HPLC) .

Q. What strategies can elucidate the compound’s structure-activity relationship (SAR) in neurological targets?

  • Methodological Answer :

Molecular Docking : Model interactions with dopamine or serotonin receptors using AutoDock Vina. Focus on the tert-butyl group’s hydrophobic binding and piperidine’s conformational flexibility.

In Vitro Assays : Test affinity via radioligand binding (e.g., [³H]-spiperone for dopamine D2 receptors).

Metabolite Profiling : Use hepatic microsomes to identify oxidation products (e.g., hydroxylation at the piperidine ring) .

Q. How can stability challenges in aqueous formulations be addressed?

  • Methodological Answer :

  • pH Adjustment : Maintain pH 4–6 with citrate buffer to minimize hydrolysis of the phenoxy ether.
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., mannitol) for long-term storage.
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 3 months and monitor degradation via UPLC .

Q. What computational methods predict the compound’s environmental toxicity?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite to estimate bioaccumulation potential (log P ~3.5) and persistence (half-life >60 days in soil).
  • Ecotoxicity Assays : Conduct Daphnia magna acute toxicity tests (EC50) and compare with structurally similar compounds (e.g., cloperastine hydrochloride) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
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2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride

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